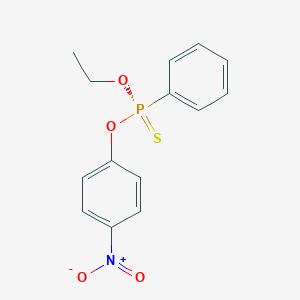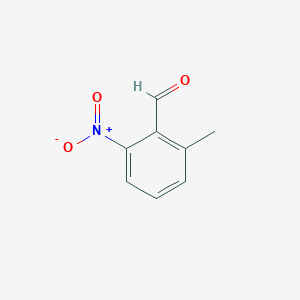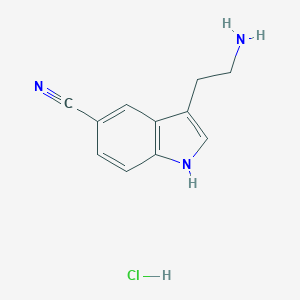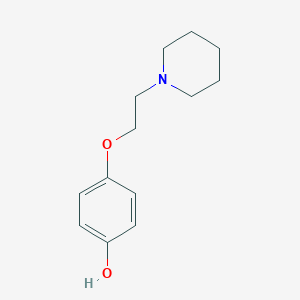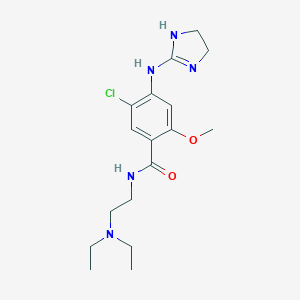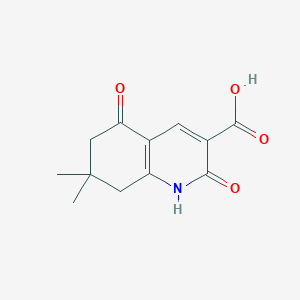
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known to possess various biochemical and physiological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and receptors involved in various biological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, the compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several potential future directions for research on 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine. One possible avenue is the development of novel derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is typically achieved through the reaction of ethylamine with 2-bromoacetaldehyde and thioacetamide. The resulting product is then purified through recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess various pharmacological properties, including antibacterial, antifungal, and antitumor activities.
Propiedades
Número CAS |
108851-53-2 |
|---|---|
Nombre del producto |
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine |
Fórmula molecular |
C5H10N2S |
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
5-ethyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) |
Clave InChI |
URGJLGXMJVWVHZ-UHFFFAOYSA-N |
SMILES |
CCC1CN=C(S1)N |
SMILES canónico |
CCC1CN=C(S1)N |
Sinónimos |
2-Thiazolamine,5-ethyl-4,5-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
